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Compound of Interest

Compound Name: (S)-8-fluorochroman-4-amine

CAS No.: 1003887-62-4

Cat. No.: B1394225

Get Quote

Abstract: This technical guide provides a comprehensive overview of the chemical and

pharmacological properties of (S)-8-fluorochroman-4-amine, a chiral fluorinated amine of

significant interest in medicinal chemistry. While detailed experimental data for this specific

compound remains largely within proprietary domains, this document synthesizes information

from analogous structures and established chemical principles to offer a robust profile for

researchers, scientists, and drug development professionals. The guide covers molecular

identification, predicted physicochemical properties, a plausible synthetic pathway, expected

spectral characteristics, a discussion of its potential pharmacological context as a modulator of

the 5-HT1A receptor, and essential safety and handling protocols.

Introduction and Molecular Identity
(S)-8-fluorochroman-4-amine is a fluorinated derivative of the chroman scaffold, a privileged

structure in drug discovery. The incorporation of a fluorine atom at the 8-position of the

aromatic ring can significantly modulate the compound's electronic properties, lipophilicity, and

metabolic stability, making it an attractive building block for novel therapeutics. Its primary

application appears to be as a key intermediate in the synthesis of more complex, biologically

active molecules, particularly within the realm of neuroscience and targeted protein
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degradation. The chiral amine at the 4-position introduces stereospecificity, which is critical for

selective interaction with biological targets.

Chemical Structure and Identifiers
The fundamental structure consists of a dihydropyran ring fused to a fluorinated benzene ring,

with a stereochemically defined amine group at the C4 position.

Identifier Value

IUPAC Name (4S)-8-fluoro-3,4-dihydro-2H-chromen-4-amine

CAS Number 1003887-62-4

Molecular Formula C₉H₁₀FNO

Molecular Weight 167.18 g/mol

MDL Number MFCD07374035

SMILES N[C@H]1CCOC2=C1C=CC=C2F

(Data sourced from multiple chemical vendors)

Physicochemical and Chemical Properties
Direct experimental data on the physicochemical properties of (S)-8-fluorochroman-4-amine
are not widely published. However, based on its structure and data from related compounds,

the following properties can be predicted.

Predicted Physical Properties
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Property
Predicted Value /
Description

Rationale / Notes

Physical Form Liquid at room temperature.
Reported by some commercial

suppliers.

Melting Point
Not available. Likely low-

melting solid or liquid.

The hydrochloride salt is

typically a solid.

Boiling Point
Not available. Expected to be

>200 °C at atm. pressure.

High polarity due to amine and

ether groups.

Solubility

Sparingly soluble in water.

Soluble in organic solvents like

methanol, ethanol, DMSO, and

dichloromethane.

Typical for small amine-

containing organic molecules.

pKa
Estimated 8.5 - 9.5 (for the

conjugate acid)

Typical range for a primary

benzylic amine.

Chemical Properties and Stability
Stability: The compound is expected to be stable under standard laboratory conditions.

However, as a primary amine, it is susceptible to oxidation and may be light-sensitive over

long-term storage.

Storage: For optimal stability, it should be stored sealed in a dry, inert atmosphere at low

temperatures (2-8°C is commonly recommended).

Reactivity: The primary amine group is nucleophilic and will react with electrophiles such as

aldehydes, ketones (to form imines), acyl chlorides, and isocyanates (to form amides and

ureas, respectively). These reactions are fundamental to its use as a synthetic intermediate.

Synthesis and Manufacturing
A specific, peer-reviewed synthesis protocol for (S)-8-fluorochroman-4-amine is not publicly

available. However, a logical and efficient synthetic route can be postulated based on

established methodologies for the synthesis of chroman-4-ones and their subsequent

stereoselective amination.
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The most probable synthetic pathway begins with the corresponding ketone, 8-fluorochroman-

4-one. This intermediate can then be converted to the chiral amine.

Proposed Synthetic Workflow

Synthesis of 8-Fluorochroman-4-one (Intermediate) Stereoselective Amination

2-Fluorophenol

Acrylonitrile
(Michael Addition)

 Base

3-(2-Fluorophenoxy)propanenitrile

Cyclization
(e.g., Eaton's Reagent)

8-Fluorochroman-4-one

8-Fluorochroman-4-one

Reductive Amination
(Chiral Amine Source or Asymmetric Reduction)

(S)-8-fluorochroman-4-amine
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Caption: Proposed synthetic workflow for (S)-8-fluorochroman-4-amine.

Step-by-Step Methodological Considerations
Step 1: Synthesis of 8-Fluorochroman-4-one

The synthesis of the ketone intermediate is a critical first step. While various methods exist for

chromanone synthesis, a common approach involves the reaction of a substituted phenol with

an appropriate three-carbon electrophile followed by intramolecular cyclization.

Reaction: 2-Fluorophenol is reacted with acrylonitrile via a Michael addition, typically

catalyzed by a base like sodium hydroxide or Triton B.

Work-up: The resulting 3-(2-fluorophenoxy)propanenitrile is isolated.

Cyclization: The nitrile is then subjected to an intramolecular Friedel-Crafts

acylation/cyclization. This is often achieved using a strong acid catalyst such as

polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid), which

promotes hydrolysis of the nitrile to a carboxylic acid followed by cyclization to form the

chromanone ring.

Step 2: Stereoselective Conversion to (S)-8-fluorochroman-4-amine

Achieving the desired (S)-stereochemistry at the C4 position is the most crucial transformation.

There are several established methods for the asymmetric synthesis of primary amines from

ketones.

Method A: Asymmetric Reductive Amination:

Amine Source: The ketone (8-fluorochroman-4-one) is reacted with a source of ammonia

(e.g., ammonium formate, ammonia gas) or a protected amine like hydroxylamine.

Reduction: The intermediate imine or oxime is then reduced asymmetrically. This can be

achieved using a chiral catalyst system, such as a transition metal catalyst (e.g., Rhodium,

Iridium) with a chiral phosphine ligand, under a hydrogen atmosphere. The choice of

ligand dictates the resulting stereochemistry.

Method B: Chiral Auxiliary Approach:
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Condensation: The ketone is condensed with a chiral amine, such as (S)-α-

methylbenzylamine, to form a chiral imine.

Diastereoselective Reduction: The C=N double bond is reduced with a standard reducing

agent (e.g., sodium borohydride). The steric influence of the chiral auxiliary directs the

hydride attack, leading to a diastereomeric excess of one amine product.

Deprotection: The chiral auxiliary is subsequently removed, typically by hydrogenolysis

(e.g., H₂, Pd/C), to yield the final (S)-primary amine.

Spectroscopic Characterization Profile
No specific spectral data has been published for (S)-8-fluorochroman-4-amine. The following

section outlines the expected spectroscopic features based on its chemical structure and

general principles of NMR and IR spectroscopy for amines and aromatic compounds.

¹H NMR Spectroscopy (Predicted)
Aromatic Protons (3H): Three signals in the aromatic region (~6.8-7.5 ppm). The fluorine at

C8 will cause splitting of the adjacent proton at C7 (ortho coupling, ~7-10 Hz) and the proton

at C5 (meta coupling, ~2-4 Hz).

Benzylic Proton (1H, -CH(NH₂)-): A multiplet around 4.0-4.5 ppm. This proton is coupled to

the two adjacent protons on C3.

Methylene Protons (2H, -O-CH₂-): Two diastereotopic protons part of the dihydropyran ring,

likely appearing as complex multiplets around 4.2-4.6 ppm.

Methylene Protons (2H, -CH₂-CH(NH₂)-): Two diastereotopic protons at the C3 position,

appearing as multiplets around 1.9-2.3 ppm.

Amine Protons (2H, -NH₂): A broad singlet that can appear over a wide chemical shift range

(typically 1.5-3.5 ppm). Its position is concentration-dependent, and the signal will disappear

upon shaking the sample with D₂O.

¹³C NMR Spectroscopy (Predicted)
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Aromatic Carbons (6C): Six signals in the aromatic region (~110-160 ppm). The carbon

directly bonded to fluorine (C8) will show a large one-bond C-F coupling constant (~240-250

Hz). The adjacent carbons (C7, C8a) will show smaller two-bond C-F couplings.

Benzylic Carbon (1C, -CH(NH₂)-): A signal around 45-55 ppm.

Methylene Carbon (1C, -O-CH₂-): A signal around 65-75 ppm.

Methylene Carbon (1C, -CH₂-CH(NH₂)-): A signal around 30-40 ppm.

Infrared (IR) Spectroscopy (Predicted)
N-H Stretching: As a primary amine, two characteristic sharp-to-medium bands are expected

in the 3300-3500 cm⁻¹ region. These are due to the symmetric and asymmetric N-H

stretching vibrations.

C-H Stretching: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while

aliphatic C-H stretching will be just below 3000 cm⁻¹.

N-H Bending: A medium-to-strong scissoring vibration is expected around 1580-1650 cm⁻¹.

C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch is expected

in the 1200-1275 cm⁻¹ region.

C-F Stretching: A strong band for the C-F bond is expected in the 1000-1300 cm⁻¹ region.

Potential Pharmacological Profile
While direct pharmacological data for (S)-8-fluorochroman-4-amine is not available, extensive

research on structurally similar chroman derivatives provides a strong basis for predicting its

biological targets. The chroman scaffold is frequently employed in the design of ligands for

central nervous system (CNS) receptors, with a particular emphasis on serotonin (5-HT)

receptors.

Primary Target Hypothesis: Serotonin 5-HT1A Receptor
There is compelling evidence that fluorinated chroman derivatives act as high-affinity ligands

for the serotonin 5-HT1A receptor. For instance, various 6-fluorochroman derivatives have been

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b1394225/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-s-8-fluorochroman-4-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1394225?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


synthesized and evaluated as potent and selective 5-HT1A receptor antagonists.[1]

Furthermore, other substituted chromans, such as 5-methoxy-3-(di-n-propylamino)chroman,

have been identified as highly selective 5-HT1A ligands.[2]

The 5-HT1A receptor is a key G-protein coupled receptor (GPCR) involved in the modulation of

mood, anxiety, and cognition. It serves as both a presynaptic autoreceptor on serotonergic

neurons in the raphe nuclei and as a postsynaptic receptor in various brain regions, including

the hippocampus, cortex, and amygdala.
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Potential Mechanism of Action

(S)-8-fluorochroman-4-amine
(or its derivative)

5-HT1A Receptor

 Binds as Agonist
or Antagonist

Gi/o Protein
Activation

Adenylyl Cyclase
(Inhibition)

Decreased cAMP

Cellular Response
(e.g., Neuronal Hyperpolarization)

Click to download full resolution via product page

Caption: Hypothesized signaling pathway involving the 5-HT1A receptor.
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Rationale for Pharmacological Activity
Structural Analogy: The core chroman-4-amine structure is a bioisostere of the tetralin

scaffold found in classic 5-HT1A ligands like 8-OH-DPAT.

Role of Fluorine: The 8-fluoro substituent can influence receptor binding affinity and

selectivity by altering electrostatic interactions within the binding pocket. It can also block a

potential site of metabolism, thereby improving the pharmacokinetic profile of a derived drug.

Stereochemistry: The (S)-configuration at the C4 position is critical. Biological targets are

chiral, and often only one enantiomer of a drug will bind with high affinity and elicit the

desired physiological response.

Based on these factors, (S)-8-fluorochroman-4-amine is likely a valuable chiral building block

for developing novel antidepressants, anxiolytics, or antipsychotic agents that derive their

activity from modulating the 5-HT1A receptor.

Safety, Handling, and Toxicology
No specific toxicology data for (S)-8-fluorochroman-4-amine is available. The following

recommendations are based on the general hazards associated with aromatic amines and

fluorinated organic compounds. A full, substance-specific Safety Data Sheet (SDS) should be

consulted when available.

Hazard Identification
Potential Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.

May cause skin irritation and serious eye irritation or damage.

GHS Pictograms (Anticipated): GHS05 (Corrosion), GHS07 (Exclamation Mark).

Handling and Personal Protective Equipment (PPE)
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood.

Personal Protective Equipment:
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Eye/Face Protection: Wear chemical safety goggles or a face shield.

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Wear a lab coat

or other protective clothing.

Respiratory Protection: If handling outside of a fume hood or if aerosolization is possible,

use a NIOSH-approved respirator with an organic vapor cartridge.

First Aid Measures
If Inhaled: Move person to fresh air.

If on Skin: Immediately wash with plenty of soap and water.

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present

and easy to do. Continue rinsing.

If Swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Conclusion
(S)-8-fluorochroman-4-amine is a specialized chiral intermediate with significant potential in

the field of medicinal chemistry. While comprehensive, publicly available data is scarce, a

detailed profile can be constructed through analysis of its structure and comparison with well-

documented analogs. Its core value lies in the combination of the pharmacologically relevant

chroman scaffold, the modulating effect of the 8-fluoro substituent, and the stereospecificity of

the C4-amine. The strong body of evidence pointing towards the 5-HT1A receptor as a likely

target for derivatives of this compound underscores its importance for the development of next-

generation CNS therapeutics. Researchers utilizing this compound should proceed with the

proposed synthetic and handling protocols while exercising due caution in the absence of

complete experimental data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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